Tin(II) bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

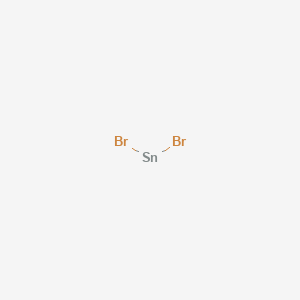

Tin(II) bromide, also known as stannous bromide, is a chemical compound with the formula SnBr₂. It is composed of tin in the +2 oxidation state and bromide ions. This compound is typically a yellowish solid and is known for its reducing properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tin(II) bromide can be synthesized by reacting metallic tin with hydrobromic acid (HBr). The reaction is as follows:

Sn+2HBr→SnBr2+H2

This reaction involves distilling off the water and hydrobromic acid and then cooling the mixture .

Industrial Production Methods: In industrial settings, the preparation of tin dibromide follows the same basic reaction but is conducted on a larger scale. The reaction must be carefully controlled to prevent the formation of tin(IV) bromide, which can occur in the presence of oxygen .

Types of Reactions:

Oxidation and Reduction: this compound acts as a reducing agent. It can be oxidized to tin(IV) bromide in the presence of strong oxidizing agents.

Substitution: this compound can undergo substitution reactions with various organic compounds to form organotin compounds.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as bromine or chlorine can oxidize tin dibromide.

Substitution: Organic bromides can react with tin dibromide to form organotin compounds under mild conditions.

Major Products Formed:

Oxidation: Tin(IV) bromide (SnBr₄)

Substitution: Organotin compounds such as alkyltin tribromides.

Applications De Recherche Scientifique

Applications Overview

Organic Synthesis

This compound serves as a crucial reagent in organic chemistry. It is commonly used for:

- Reduction Reactions : It can reduce various functional groups, making it valuable for synthesizing alcohols and other organic compounds.

- Synthesis of Organometallic Compounds : this compound is involved in the preparation of organotin compounds which are essential in various applications, including agriculture and materials science.

Catalysis

In catalysis, this compound acts as a catalyst for several chemical reactions:

- Aldol Reactions : It enhances the formation of aldol products from aldehydes and ketones.

- Cross-Coupling Reactions : It is used in coupling reactions that form carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules .

Electronics

This compound has significant applications in the electronics sector:

- Semiconductor Production : It is utilized in the production of thin films for photovoltaic cells and other semiconductor devices.

- Photovoltaic Materials : The compound is being explored for use in solar cells due to its favorable electronic properties .

Metal Purification

The reducing properties of this compound make it suitable for:

- Refining Metals : It is employed to purify metals by reducing metal oxides to their elemental forms.

- Synthesis of High-Purity Tin Compounds : Used to produce high-purity tin for various industrial applications.

Case Studies

-

Organic Synthesis Case Study

A study demonstrated the effectiveness of this compound as a reducing agent in the synthesis of alcohols from carbonyl compounds. The reaction conditions were optimized to yield high purity products with minimal by-products. -

Electronics Case Study

Research highlighted the use of this compound in developing lead-free perovskite solar cells. The compound contributed to enhanced efficiency and stability compared to traditional materials. -

Catalysis Case Study

A comparative analysis showed that reactions facilitated by this compound exhibited higher yields than those using conventional catalysts, emphasizing its role in improving reaction kinetics.

Mécanisme D'action

The mechanism by which tin dibromide exerts its effects is primarily through its ability to act as a Lewis acid. It can form adducts with donor molecules, facilitating various chemical reactions. In biological systems, tin dibromide can interact with metalloproteins and enzymes, affecting their function and activity .

Comparaison Avec Des Composés Similaires

- Tin(II) chloride (SnCl₂)

- Tin(IV) bromide (SnBr₄)

- Tin(II) iodide (SnI₂)

Comparison:

- Tin(II) chloride: Similar to tin dibromide, tin(II) chloride is a reducing agent and forms similar adducts with donor molecules. it is colorless compared to the yellowish tin dibromide .

- Tin(IV) bromide: This compound is an oxidized form of tin dibromide and has different chemical properties, including a higher oxidation state and different reactivity .

- Tin(II) iodide: Tin(II) iodide is another halide of tin in the +2 oxidation state. It is bright orange, contrasting with the yellowish color of tin dibromide .

Tin(II) bromide’s unique properties, such as its reducing nature and ability to form various adducts, make it a valuable compound in both research and industrial applications.

Propriétés

Formule moléculaire |

Br2Sn |

|---|---|

Poids moléculaire |

278.52 g/mol |

Nom IUPAC |

dibromotin |

InChI |

InChI=1S/2BrH.Sn/h2*1H;/q;;+2/p-2 |

Clé InChI |

ZSUXOVNWDZTCFN-UHFFFAOYSA-L |

SMILES canonique |

Br[Sn]Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.